molecular formula C22H18N4OS B14237373 N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide CAS No. 365429-58-9

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide

Cat. No.: B14237373
CAS No.: 365429-58-9
M. Wt: 386.5 g/mol
InChI Key: YVNKXAPIMIMICN-UHFFFAOYSA-N
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Description

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a nicotinamide moiety, and substituted phenyl and pyridyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Substitution Reactions:

    Coupling with Nicotinamide: The final step involves coupling the thiazole derivative with nicotinamide under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular kinase, leading to altered signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl

Uniqueness

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

365429-58-9

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H18N4OS/c1-14-5-3-6-16(11-14)19-20(17-8-10-24-15(2)12-17)28-22(25-19)26-21(27)18-7-4-9-23-13-18/h3-13H,1-2H3,(H,25,26,27)

InChI Key

YVNKXAPIMIMICN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC(=NC=C4)C

Origin of Product

United States

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